An In-depth Technical Guide to 3-Pyrrolidin-1-ylmethyl-benzylamine: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 3-Pyrrolidin-1-ylmethyl-benzylamine: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Pyrrolidin-1-ylmethyl-benzylamine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolidine motif is a cornerstone in the architecture of numerous biologically active molecules and approved pharmaceuticals, valued for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1][2] This document delineates the structural attributes of 3-Pyrrolidin-1-ylmethyl-benzylamine, proposes a robust synthetic pathway, outlines methods for its characterization, and explores its potential applications in drug discovery, particularly within the realm of central nervous system (CNS) disorders.
Molecular Structure and Physicochemical Properties
3-Pyrrolidin-1-ylmethyl-benzylamine, with the IUPAC name [3-(pyrrolidin-1-ylmethyl)phenyl]methanamine, is a disubstituted aromatic compound featuring a benzylamine core and a pyrrolidine ring linked via a methylene bridge at the meta position.
Core Structural Features
The molecule's architecture is defined by three key components:
-
Aromatic Core: A benzene ring provides a rigid scaffold for the appended functional groups. The meta-substitution pattern (1,3-disubstitution) dictates the spatial orientation of the pyrrolidine and aminomethyl moieties.
-
Benzylamine Moiety: The primary aminomethyl group (-CH₂NH₂) is a critical functional group. As a primary amine, it is basic and can act as a hydrogen bond donor, which is often crucial for interactions with biological targets such as receptors and enzymes.[3]
-
Pyrrolidine Ring: This five-membered saturated nitrogen heterocycle is a prevalent scaffold in medicinal chemistry.[1] Its non-planar, puckered conformation allows it to explore three-dimensional space efficiently, potentially leading to enhanced binding affinity and selectivity for protein targets. The tertiary amine within the pyrrolidine ring is also basic and can serve as a hydrogen bond acceptor.
Below is a diagram illustrating the chemical structure of 3-Pyrrolidin-1-ylmethyl-benzylamine.
Caption: 2D structure of 3-Pyrrolidin-1-ylmethyl-benzylamine.
Physicochemical Data Summary
The following table summarizes key computed and known properties of the molecule.
| Property | Value | Source |
| CAS Number | 91271-78-2 | [3] |
| Molecular Formula | C₁₂H₁₈N₂ | [3] |
| Molecular Weight | 190.29 g/mol | [3] |
| MDL Number | MFCD06408780 | [3] |
| Storage Conditions | 2-8°C, protect from light and moisture | [3] |
Synthesis and Purification
While specific literature detailing the synthesis of 3-Pyrrolidin-1-ylmethyl-benzylamine is not abundant, a robust and logical synthetic route can be designed based on well-established organic chemistry principles. A highly efficient method is a two-step process involving the formation of a key intermediate followed by reduction.
Proposed Synthetic Pathway: Reductive Amination
A plausible and industrially scalable approach involves the reductive amination of 3-formylbenzonitrile. This method is advantageous due to the commercial availability of starting materials and the generally high yields of reductive amination reactions.[4]
The overall transformation is as follows: Step 1: Reaction of 3-formylbenzaldehyde with pyrrolidine to form an enamine intermediate, which is then reacted with a reducing agent. Step 2: Reduction of the nitrile group to a primary amine.
A more direct and common pathway involves the reductive amination of 3-(pyrrolidin-1-ylmethyl)benzaldehyde. However, the synthesis of this aldehyde intermediate itself would likely proceed from 3-formylbenzonitrile or a related precursor. For the purpose of this guide, we will outline the reductive amination of isophthalaldehyde (benzene-1,3-dicarbaldehyde) as a readily available starting material.
Caption: Proposed two-step synthesis via reductive amination.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Pyrrolidin-1-ylmethyl)benzaldehyde
-
To a stirred solution of isophthalaldehyde (1.0 eq) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add pyrrolidine (1.0-1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for the initial iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is a mild reducing agent that selectively reduces the iminium ion in the presence of the remaining aldehyde.[4]
-
Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the intermediate aldehyde.
Step 2: Synthesis of 3-Pyrrolidin-1-ylmethyl-benzylamine
-
Dissolve the intermediate aldehyde, 3-(pyrrolidin-1-ylmethyl)benzaldehyde (1.0 eq), in methanol.
-
Add an excess of ammonia (as a solution in methanol, e.g., 7N) or ammonium acetate.
-
To this solution, add a reducing agent. Two common, effective methods are:
-
Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%) and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Chemical Reduction: Add sodium borohydride (NaBH₄) portion-wise at 0°C and then allow the reaction to warm to room temperature.
-
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, if using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup with an appropriate solvent (e.g., dichloromethane) and a basic aqueous solution.
-
Dry the organic layer, filter, and concentrate to yield the crude final product.
-
Further purification can be achieved via column chromatography or distillation under reduced pressure to afford pure 3-Pyrrolidin-1-ylmethyl-benzylamine.
Structural Characterization and Analysis
Confirmation of the structure and assessment of purity are critical. The following analytical techniques are standard for a molecule of this type.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and pyrrolidine protons.
-
Aromatic Protons: A complex multiplet pattern between ~7.0-7.4 ppm corresponding to the four protons on the 1,3-disubstituted benzene ring.
-
Benzylic Protons (-CH₂-N and -CH₂-NH₂): Two distinct singlets (or slightly broadened singlets) would be expected. The methylene protons between the ring and the pyrrolidine nitrogen would likely appear around 3.5-3.7 ppm. The methylene protons of the benzylamine group would appear slightly downfield, perhaps around 3.8-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between 1.5-3.0 ppm.
-
Pyrrolidine Protons: Two multiplets corresponding to the α-protons (adjacent to N) and β-protons, typically in the ranges of 2.5-2.7 ppm and 1.7-1.9 ppm, respectively.
-
-
¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon environments.
-
Aromatic Carbons: Six signals in the aromatic region (~120-145 ppm), with two quaternary carbons (the points of substitution) and four CH carbons.
-
Benzylic Carbons: Two signals for the benzylic methylene carbons, likely in the range of 45-60 ppm.
-
Pyrrolidine Carbons: Two signals for the non-equivalent carbons of the pyrrolidine ring, typically around 45-55 ppm (α-carbons) and 20-30 ppm (β-carbons).
-
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 191.29. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
N-H Stretching: A pair of medium-intensity bands around 3300-3400 cm⁻¹ characteristic of a primary amine (-NH₂).
-
C-H Stretching: Bands for aromatic C-H bonds just above 3000 cm⁻¹ and for aliphatic C-H bonds just below 3000 cm⁻¹.
-
N-H Bending: A band around 1600 cm⁻¹.
-
Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs within 3-Pyrrolidin-1-ylmethyl-benzylamine make it a valuable scaffold for the development of novel therapeutics, particularly for CNS targets. The combination of a benzylamine group with a pyrrolidine ring is found in various pharmacologically active agents.[8]
Rationale as a CNS-Targeted Scaffold
-
Monoamine Transporter Inhibition: Benzylamine and related structures are known components of molecules that inhibit the reuptake of monoamine neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[9] The pyrrolidine ring can modulate the potency and selectivity of this inhibition. As such, derivatives of this scaffold could be explored as potential antidepressants or treatments for attention-deficit/hyperactivity disorder (ADHD).
-
Receptor Modulation: The tertiary amine of the pyrrolidine and the primary amine of the benzylamine group can interact with a variety of G-protein coupled receptors (GPCRs) and ion channels in the CNS. For example, similar structures have been investigated as histamine H3 receptor antagonists and for their potential in treating neurological disorders like Alzheimer's disease.[8]
-
Improved Physicochemical Properties: The pyrrolidine ring can improve properties like aqueous solubility and metabolic stability compared to more lipophilic, purely carbocyclic analogues, which is advantageous for developing CNS-penetrant drugs.
The diagram below illustrates the role of this molecule as a versatile scaffold for generating a library of potential drug candidates.
Caption: Role as a scaffold in discovery chemistry.
Potential Therapeutic Areas
-
Neurodegenerative Diseases: As a building block for compounds targeting Alzheimer's disease or Parkinson's disease.[8]
-
Psychiatric Disorders: Development of novel antidepressants, anxiolytics, or antipsychotics.[3][9]
-
Hyperlipidemia: Certain benzylamino-pyrrolidine derivatives have been investigated as CETP inhibitors for treating high cholesterol.[10]
Safety and Handling
As with any amine-containing compound, 3-Pyrrolidin-1-ylmethyl-benzylamine should be handled with appropriate care in a laboratory setting.
-
Hazards: Assumed to be corrosive and potentially toxic if swallowed, inhaled, or in contact with skin, similar to other benzylamines.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[3]
Conclusion
3-Pyrrolidin-1-ylmethyl-benzylamine is a structurally significant molecule that combines the rigidity of an aromatic core with the three-dimensional character of a pyrrolidine ring and the functional reactivity of a primary amine. This unique combination makes it a highly attractive starting point for synthetic elaboration in drug discovery programs. Its proposed synthesis via reductive amination is efficient and scalable. The potential for this scaffold to yield potent and selective modulators of CNS targets warrants further investigation by medicinal chemists and pharmacologists.
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